2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid
CAS No.: 930543-12-7
Cat. No.: VC6095392
Molecular Formula: C15H11NO2S2
Molecular Weight: 301.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930543-12-7 |
|---|---|
| Molecular Formula | C15H11NO2S2 |
| Molecular Weight | 301.38 |
| IUPAC Name | 2-(4-phenyl-2-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
| Standard InChI | InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(10-5-2-1-3-6-10)16-15(20-12)11-7-4-8-19-11/h1-8H,9H2,(H,17,18) |
| Standard InChI Key | BOFQVNNXEDLSGY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CS3)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(4-phenyl-2-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid, reflects its multicomponent architecture:
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Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms at positions 1 and 3.
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Phenyl group: Attached to position 4 of the thiazole.
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Thiophen-2-yl group: A sulfur-containing heterocycle at position 2.
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Acetic acid moiety: A carboxylic acid functional group at position 5 via a methylene bridge.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 930543-12-7 | |
| Molecular Formula | ||
| Molecular Weight | 301.38 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CS3)CC(=O)O | |
| InChI Key | BOFQVNNXEDLSGY-UHFFFAOYSA-N |
The planar thiazole and thiophene rings facilitate π-π stacking interactions, while the acetic acid group enhances solubility in polar solvents and enables salt formation.
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis of 2-[4-phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid involves sequential heterocycle formation and functionalization:
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Thiazole Ring Construction: Condensation of thiourea derivatives with α-haloketones under basic conditions.
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Thiophene Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophen-2-yl group.
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Acetic Acid Incorporation: Alkylation or hydrolysis of ester precursors to yield the carboxylic acid.
Critical parameters include:
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Catalysts: Palladium catalysts for cross-coupling reactions.
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
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Temperature: Controlled heating (60–100°C) to prevent side reactions.
Biological Activity and Mechanistic Insights
Anticancer Prospects
Thiazole derivatives interfere with cancer cell proliferation via:
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Topoisomerase Inhibition: Stabilizing DNA-enzyme complexes to trigger apoptosis.
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Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in malignant cells .
In 2,4-dioxothiazolidine-5-acetic acid derivatives, antioxidant activity (IC: 12–18 µM) correlates with cytotoxic effects against HeLa and MCF-7 cells .
Comparative Analysis with Structural Analogs
Table 2: Key Differences Between Thiazole-Based Acetic Acid Derivatives
The phenyl group in the target compound likely enhances lipophilicity and target binding compared to its non-phenyl analogs.
Research Challenges and Future Directions
Knowledge Gaps
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Solubility Data: Experimental solubility in aqueous and organic solvents is unreported.
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In Vivo Toxicity: No pharmacokinetic or acute toxicity studies are available.
Opportunities for Development
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Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or thiophene substituents to optimize bioactivity.
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Hybrid Molecules: Combining the thiazole core with known pharmacophores (e.g., fluoroquinolones) to enhance efficacy .
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Nanoparticle Delivery: Encapsulation to improve bioavailability and reduce off-target effects.
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